molecular formula C10H10Cl2N2O4 B8563170 methyl 1-(2,6-dichloro-5-methoxypyrimidin-4-yl)oxycyclopropane-1-carboxylate

methyl 1-(2,6-dichloro-5-methoxypyrimidin-4-yl)oxycyclopropane-1-carboxylate

Cat. No.: B8563170
M. Wt: 293.10 g/mol
InChI Key: ZLFUSLAUXOWGTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-(2,6-dichloro-5-methoxypyrimidin-4-yl)oxycyclopropane-1-carboxylate is a useful research compound. Its molecular formula is C10H10Cl2N2O4 and its molecular weight is 293.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H10Cl2N2O4

Molecular Weight

293.10 g/mol

IUPAC Name

methyl 1-(2,6-dichloro-5-methoxypyrimidin-4-yl)oxycyclopropane-1-carboxylate

InChI

InChI=1S/C10H10Cl2N2O4/c1-16-5-6(11)13-9(12)14-7(5)18-10(3-4-10)8(15)17-2/h3-4H2,1-2H3

InChI Key

ZLFUSLAUXOWGTA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=C(N=C1Cl)Cl)OC2(CC2)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2,4,6-trichloro-5-methoxy-pyrimidine (213 mg, 1.00 mmol) and 1-hydroxy-cyclopropanecarboxylic acid methyl ester (139 mg, 1.20 mmol) in THF (4 mL) was added sodium hydride (48 mg, 1.20 mmol, 60% dispersion in mineral oil) at −78° C. The resulting mixture was allowed to warm to RT and stirred for 2 hours. The reaction mixture was quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic extracts were dried (Na2SO4) and concentrated in vacuo affording 1-(2,6-Dichloro-5-methoxy-pyrimidin-4-yloxy)-cyclopropanecarboxylic acid methyl ester as a white solid (300 mg, quantitative). LCMS: RT=3.49 min, [M+H]+=341/343/345.
Quantity
213 mg
Type
reactant
Reaction Step One
Quantity
139 mg
Type
reactant
Reaction Step One
Quantity
48 mg
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.